

solubility of *rel-trans*-Chalcone Oxide in organic solvents

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *rel-trans*-Chalcone Oxide

CAS No.: 7570-86-7

Cat. No.: B1142241

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An In-Depth Technical Guide to the Solubility of ***rel-trans*-Chalcone Oxide** in Organic Solvents

Abstract

***rel-trans*-Chalcone Oxide** (CAS 7570-86-7) is a pivotal intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.[1] Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for reaction design, purification, formulation, and biological screening. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of ***rel-trans*-Chalcone Oxide** in common organic solvents. We delve into the theoretical principles of solubility, grounded in the molecule's structural attributes, and present detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This document is structured to empower researchers with the causal logic behind experimental choices and to provide a self-validating system for generating reliable solubility data.

Chapter 1: Introduction to *rel-trans*-Chalcone Oxide

rel-trans-Chalcone Oxide, systematically named (Phenyl)(trans-3-phenyloxiranyl)methanone, is a derivative of chalcone featuring a reactive epoxide ring.^[1] Its chemical structure, comprising two phenyl rings, a ketone, and an epoxide functional group, imparts a unique combination of steric and electronic properties that are leveraged in synthetic and pharmacological applications.

Chemical Identity:

- Molecular Formula: C₁₅H₁₂O₂^[1]
- Molecular Weight: 224.26 g/mol
- CAS Number: 7570-86-7^[1]
- Synonyms: trans-Chalcone oxide, 2-Benzoyl-3-phenyloxirane, (Phenyl)(trans-3-phenyloxiranyl)methanone^[1]

The solubility of this compound is a critical parameter that dictates its handling and application. In organic synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purity. In drug development, solubility directly influences bioavailability, formulation strategies, and the viability of a compound as a therapeutic candidate. This guide provides the foundational knowledge and practical methodologies to navigate these challenges.

Chapter 2: Theoretical Principles of Solubility

Predicting solubility begins with a molecular-level understanding of the interactions between the solute (**rel-trans-Chalcone Oxide**) and the solvent. The governing principle is the widely used rule, "Like dissolves like," which relates solubility to the polarity of the solute and solvent.^{[2][3]}

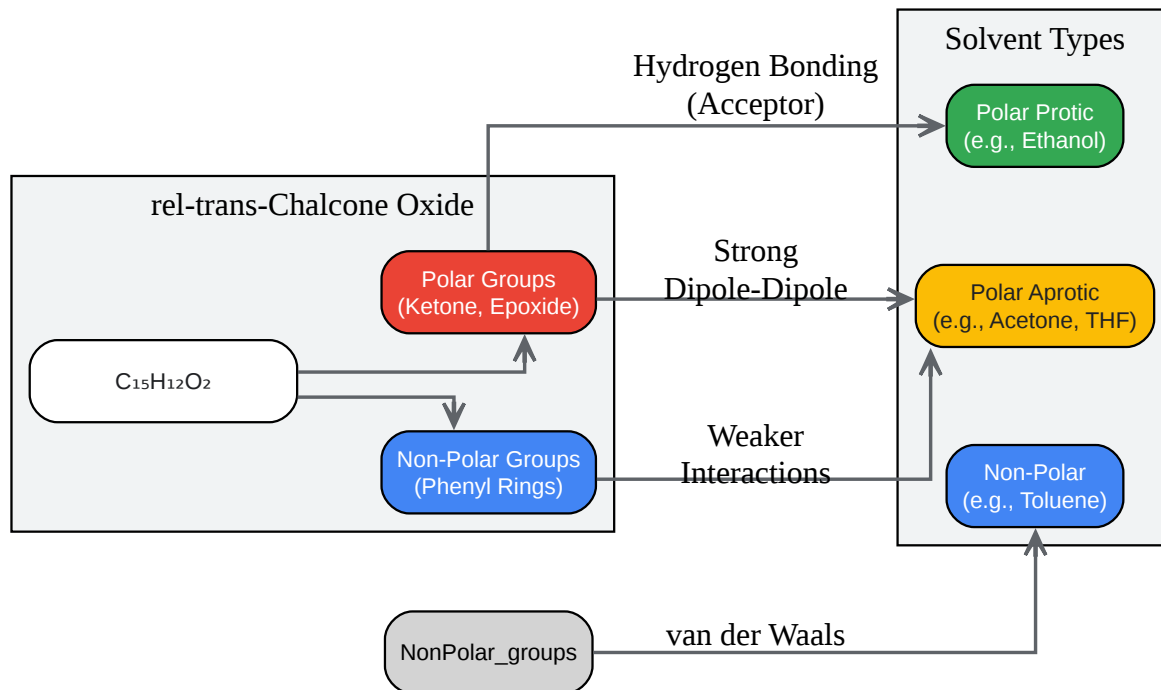
Molecular Structure and Polarity Analysis: The structure of **rel-trans-Chalcone Oxide** features both non-polar and polar regions:

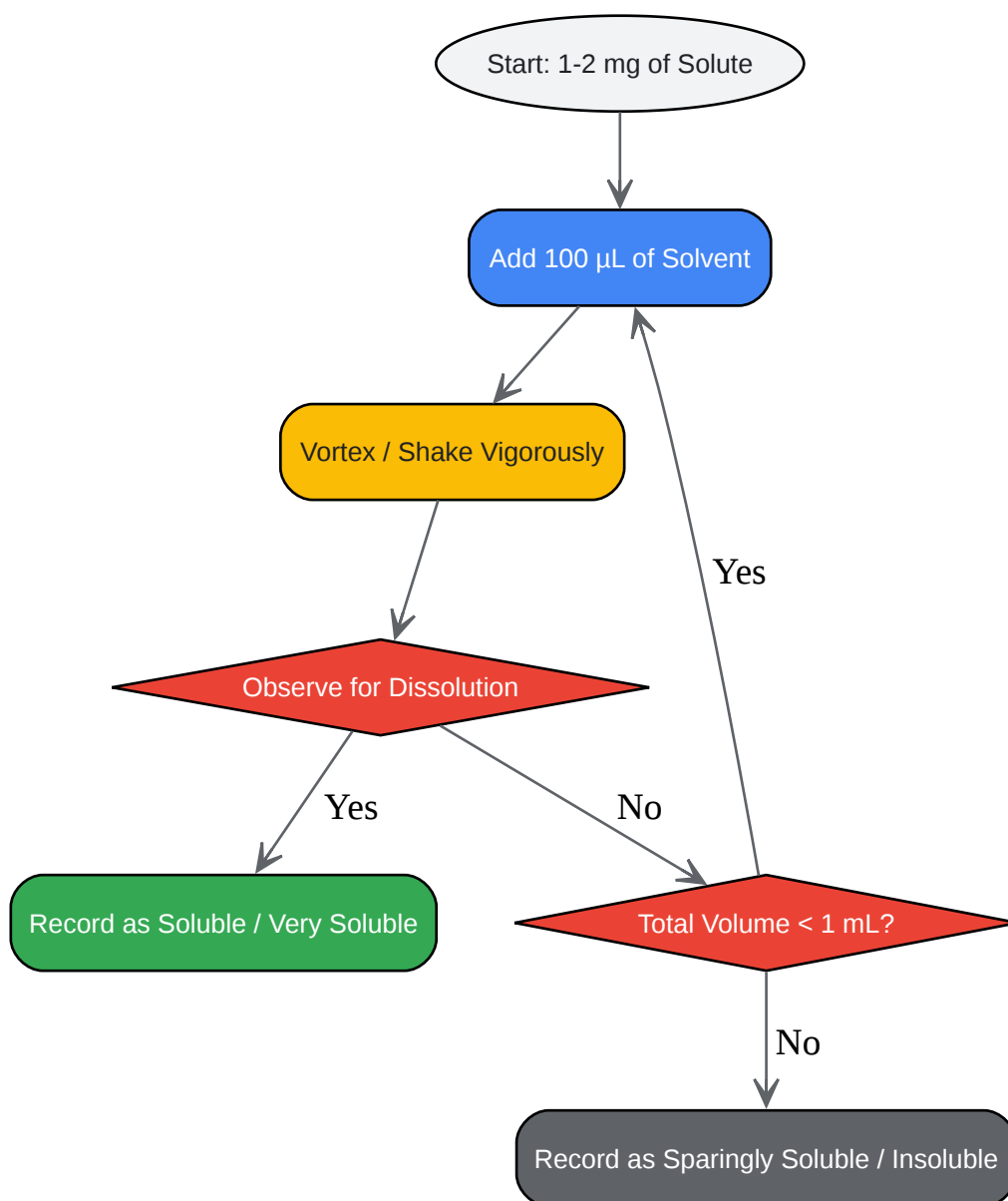
- Non-polar characteristics: The two phenyl rings are hydrophobic and contribute to its solubility in non-polar or weakly polar solvents through van der Waals forces and π - π stacking interactions.

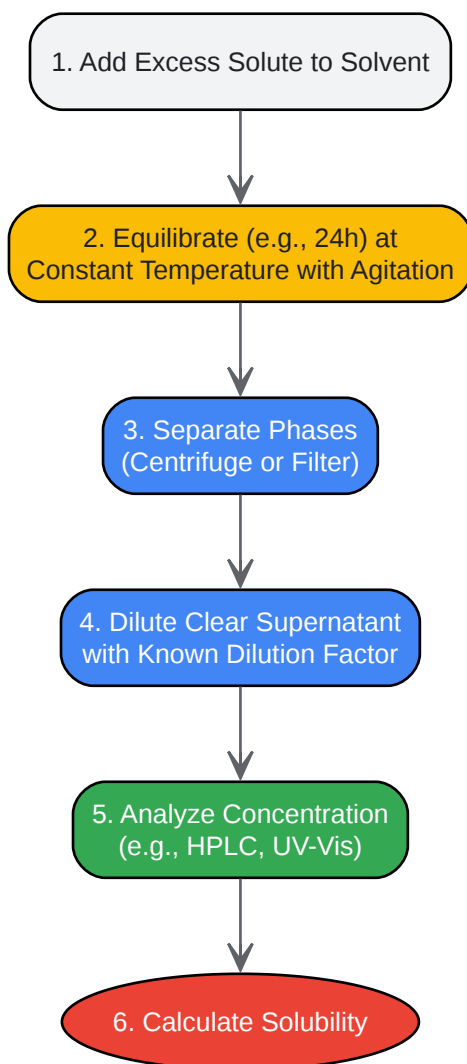
- Polar characteristics: The carbonyl (C=O) group and the epoxide ring introduce significant polarity. The oxygen atoms are electronegative, creating dipoles and acting as hydrogen bond acceptors.

This dual nature suggests that **rel-trans-Chalcone Oxide** will exhibit nuanced solubility across a spectrum of solvents. Its solubility is a trade-off between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Based on its structure, it is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions, and moderately soluble in polar protic solvents capable of hydrogen bonding. Its solubility in purely non-polar solvents may be limited by its polar functional groups. The parent compound, trans-chalcone, is noted to be soluble in solvents like chloroform, ether, and benzene.[4]

Impact of Temperature: For most solid organic compounds, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the crystal lattice energy of the solid. Higher temperatures provide this energy, favoring the dissolved state.[5]







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- To cite this document: BenchChem. [solubility of rel-trans-Chalcone Oxide in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1142241/docs#solubility-of-rel-trans-chalcone-oxide-in-organic-solvents\]](https://www.benchchem.com/product/b1142241/docs#solubility-of-rel-trans-chalcone-oxide-in-organic-solvents)

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